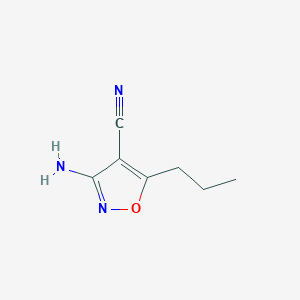![molecular formula C12H8BrClN2O B12876224 [(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-55-5](/img/structure/B12876224.png)
[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic uses.
Vorbereitungsmethoden
The synthesis of 2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-bromo-7-chloro-2-methylquinoline with a suitable acetonitrile derivative under specific reaction conditions. The process may include steps such as halogenation, nitrile formation, and coupling reactions. Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine and chlorine atoms in the quinoline ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic uses in treating various diseases.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The compound may also interact with other enzymes and receptors, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxides: Studied for their antimicrobial properties.
Quinoline-2,4-diones: Known for their biological and pharmacological activities.
The uniqueness of 2-((5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88757-55-5 |
|---|---|
Molekularformel |
C12H8BrClN2O |
Molekulargewicht |
311.56 g/mol |
IUPAC-Name |
2-(5-bromo-7-chloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8BrClN2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
InChI-Schlüssel |
BNEFCUSSNKGJIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=CC(=C2C=C1)Br)Cl)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


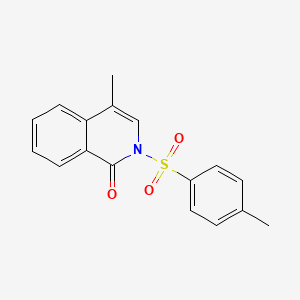
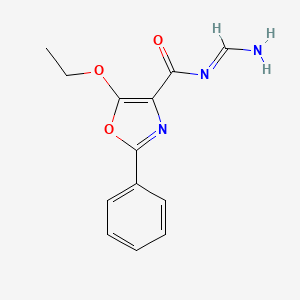
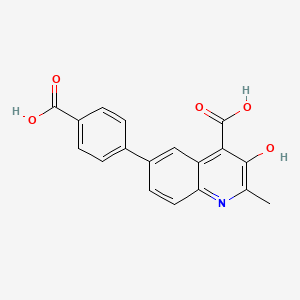
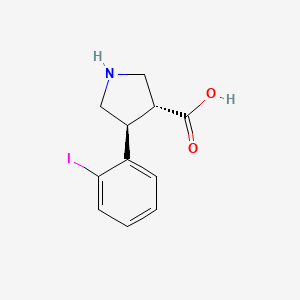
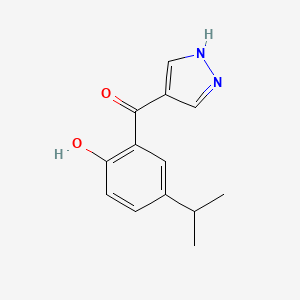
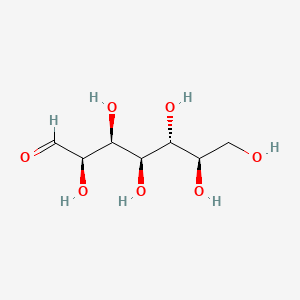
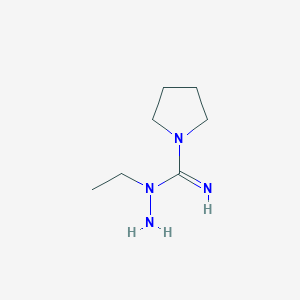
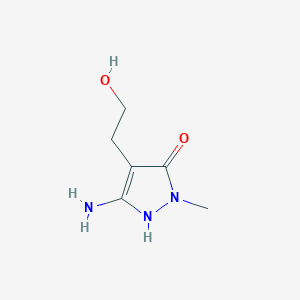
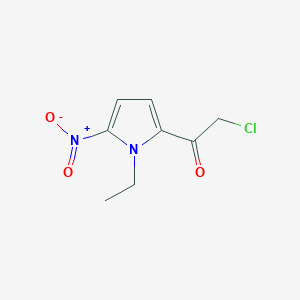
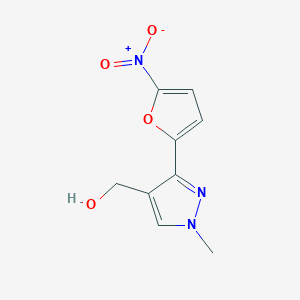
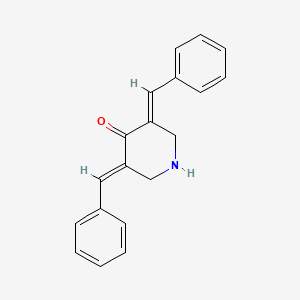
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)

